3-Bromo-4-(difluoromethyl)pyridin-2-amine
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Overview
Description
3-Bromo-4-(difluoromethyl)pyridin-2-amine is a heterocyclic organic compound with the molecular formula C6H4BrF2N. This compound is characterized by the presence of an amino group at the second position, a bromine atom at the third position, and a difluoromethyl group at the fourth position on the pyridine ring. It is a valuable intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(difluoromethyl)pyridin-2-amine typically involves the bromination of 2-amino-4-(difluoromethyl)pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The reaction conditions usually require a temperature range of 0-25°C and a reaction time of 1-2 hours .
Industrial Production Methods: Industrial production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted pyridine derivatives.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form amine derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or amines can be used under mild conditions (room temperature to 50°C) in polar solvents like DMF or DMSO.
Major Products:
- Substituted pyridine derivatives
- Nitro and amine derivatives
- Biaryl derivatives from coupling reactions
Scientific Research Applications
3-Bromo-4-(difluoromethyl)pyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, including kinase inhibitors and antiviral agents.
Agrochemicals: The compound is used in the synthesis of herbicides and fungicides.
Material Science: It is employed in the development of organic electronic materials and dyes.
Biological Studies: The compound is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(difluoromethyl)pyridin-2-amine depends on its specific application:
Kinase Inhibition: The compound can inhibit kinase enzymes by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins.
Antiviral Activity: It can interfere with viral replication by inhibiting viral enzymes or disrupting viral protein synthesis.
Herbicidal Action: The compound can inhibit key enzymes in plant metabolic pathways, leading to the disruption of plant growth and development.
Comparison with Similar Compounds
- 2-Bromo-4-(difluoromethyl)pyridine
- 3-Bromo-2-(difluoromethyl)pyridine
- 2-Amino-4-bromobenzoic acid
Comparison:
- 2-Bromo-4-(difluoromethyl)pyridine: Lacks the amino group, making it less versatile in certain synthetic applications .
- 3-Bromo-2-(difluoromethyl)pyridine: The position of the bromine and difluoromethyl groups differs, affecting its reactivity and applications .
- 2-Amino-4-bromobenzoic acid: Contains a carboxylic acid group instead of a pyridine ring, leading to different chemical properties and uses .
3-Bromo-4-(difluoromethyl)pyridin-2-amine stands out due to its unique combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
3-bromo-4-(difluoromethyl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrF2N2/c7-4-3(5(8)9)1-2-11-6(4)10/h1-2,5H,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWPHJVZNVWHHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(F)F)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrF2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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